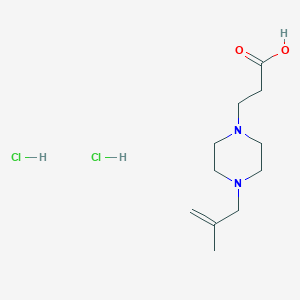
3-(4-(2-Methylallyl)piperazin-1-yl)propanoic acid dihydrochloride
描述
3-(4-(2-Methylallyl)piperazin-1-yl)propanoic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a 2-methylallyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial use.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine, 2-methylallyl chloride, and propanoic acid.
Reaction Steps:
Step 1: React piperazine with 2-methylallyl chloride to form 4-(2-methylallyl)piperazine.
Step 2: React the resulting compound with propanoic acid to form 3-(4-(2-methylallyl)piperazin-1-yl)propanoic acid.
Step 3: Convert the final product to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch reactor, where the reaction conditions (temperature, pressure, and reaction time) are carefully controlled to ensure high yield and purity.
Continuous Process: For large-scale production, a continuous flow reactor can be used to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at the piperazine or propanoic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted piperazines and propanoic acid derivatives.
属性
IUPAC Name |
3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-10(2)9-13-7-5-12(6-8-13)4-3-11(14)15;;/h1,3-9H2,2H3,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPBDAMIQCFUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)CCC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules in organic chemistry. Biology: It can serve as a probe or inhibitor in biological studies to understand cellular processes. Medicine: Industry: Use in the production of specialty chemicals and materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it may involve binding to enzymes, receptors, or other biomolecules to modulate their activity.
相似化合物的比较
Piperazine derivatives
Propanoic acid derivatives
2-Methylallyl compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


